Triptoquinone A

Description

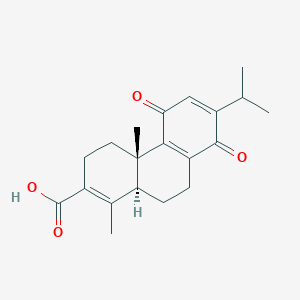

Structure

3D Structure

Properties

IUPAC Name |

(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPFWAJAYGLYHD-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162236 | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142950-86-5 | |

| Record name | Triptoquinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptoquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolation and purification of Triptoquinone A from Tripterygium wilfordii

An In-depth Technical Guide on the Isolation and Purification of Triptoquinone A from Tripterygium wilfordii

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a naturally occurring quinone found in the medicinal plant Tripterygium wilfordii. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including rheumatoid arthritis and other autoimmune diseases.[1] The plant is a rich source of a diverse array of bioactive compounds, primarily diterpenoids, triterpenoids, alkaloids, and sesquiterpenes.[2] Among these, this compound, a quinone derivative, is of growing interest due to the known biological activities of quinone-containing compounds, which include anti-inflammatory and antitumor effects.

The isolation and purification of specific bioactive compounds from complex plant matrices is a critical step in drug discovery and development. This guide outlines a detailed experimental approach for the selective extraction and purification of this compound, leveraging its acidic chemical properties. Furthermore, it provides a framework for the analytical quantification of the isolated compound and discusses its potential biological significance in the context of known signaling pathways associated with Tripterygium wilfordii constituents.

Experimental Protocols

Plant Material and Initial Extraction

The roots of Tripterygium wilfordii are the primary source of its bioactive compounds. The initial extraction process is designed to efficiently remove a broad spectrum of organic molecules from the plant material.

Protocol 2.1.1: Ethanolic Extraction of Tripterygium wilfordii Roots

-

Plant Material Preparation: Dried roots of Tripterygium wilfordii are coarsely ground to a particle size of approximately 10-40 mesh.[2]

-

Solvent Extraction: The powdered root material is subjected to extraction with an organic solvent. A common method involves using 80-95% ethanol at a solvent-to-material ratio of 8-16 mL per gram of plant powder.[2]

-

Extraction Procedure: The mixture is subjected to ultrasonic extraction for 1-2 hours at a controlled temperature (e.g., 40°C). This process is typically repeated 2-3 times to ensure exhaustive extraction.[2]

-

Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of the Acidic Fraction containing this compound

This compound is characterized as an acidic or weakly acidic compound. This property is exploited in a liquid-liquid extraction step to separate it from neutral and basic compounds present in the crude extract.

Protocol 2.2.1: Acid-Base Liquid-Liquid Extraction

-

Redissolving the Crude Extract: The crude ethanolic extract is redissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Aqueous Base Wash: The organic solution is transferred to a separatory funnel and washed with an aqueous basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide. This step selectively deprotonates the acidic this compound, rendering it soluble in the aqueous phase.[3][4]

-

Separation of Layers: The aqueous layer, now containing the sodium salt of this compound, is collected. The organic layer, containing neutral and basic compounds (including triptolide and other diterpenoids), is set aside.

-

Acidification and Re-extraction: The collected aqueous layer is acidified with a strong acid, such as 3M hydrochloric acid, to a pH of approximately 2.[4] This protonates the this compound, causing it to precipitate or become soluble in an organic solvent. The acidified aqueous solution is then extracted with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified acidic fraction containing this compound.[4]

-

Drying and Concentration: The organic layer containing the acidic fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enriched this compound fraction.

Chromatographic Purification

Further purification of this compound from the enriched acidic fraction is achieved through chromatographic techniques.

Protocol 2.3.1: Column Chromatography

-

Stationary Phase: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The dried acidic fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions are concentrated, and the resulting solid may be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Analytical Quantification by HPLC

Protocol 2.4.1: Proposed HPLC Method for this compound Analysis

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (Solvent A) and water containing 0.1% formic acid (Solvent B) is recommended. A typical gradient could be:

-

0-5 min: 10% A

-

5-25 min: 10% to 90% A

-

25-30 min: 90% A

-

30-35 min: 90% to 10% A

-

35-40 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of a purified this compound standard. Quinones typically exhibit strong absorbance in the UV-Vis region.

-

Quantification: A calibration curve should be constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the purified samples can then be determined by interpolation from this curve.

Data Presentation

Quantitative data from the isolation and purification process should be meticulously recorded and presented for clarity and reproducibility.

| Parameter | Value | Unit | Notes |

| Starting Plant Material (Dry Weight) | g | ||

| Crude Ethanolic Extract Yield | g | ||

| Crude Extract Yield (%) | % (w/w) | (Weight of crude extract / Weight of dry plant material) x 100 | |

| Enriched Acidic Fraction Yield | mg | ||

| Enriched Fraction Yield (%) | % (w/w) | (Weight of acidic fraction / Weight of crude extract) x 100 | |

| Final Purified this compound Yield | mg | ||

| Overall Yield (%) | % (w/w) | (Weight of purified this compound / Weight of dry plant material) x 100 | |

| Purity of Final Product (by HPLC) | % | Determined by peak area normalization |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Hypothetical Signaling Pathway

The specific molecular targets and signaling pathways of this compound are not yet well-elucidated. However, based on the known activities of other quinone compounds and the general biological effects of Tripterygium wilfordii extracts, a plausible hypothesis is that this compound may modulate key inflammatory and apoptotic pathways. The following diagram illustrates a hypothetical signaling cascade.

Conclusion

This technical guide provides a detailed framework for the isolation, purification, and analysis of this compound from Tripterygium wilfordii. The proposed protocols are based on the known chemical properties of the target compound and established methodologies for natural product chemistry. The successful isolation of pure this compound will enable further investigation into its specific biological activities and molecular mechanisms of action, contributing to a deeper understanding of the therapeutic potential of Tripterygium wilfordii and its constituents. Further research is warranted to validate the proposed HPLC method and to elucidate the specific signaling pathways directly modulated by this compound.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 3. WO2005077008A2 - Methods for isolation of triptolide compounds from tripterygium wilfordii - Google Patents [patents.google.com]

- 4. studylib.net [studylib.net]

- 5. pharmtech.com [pharmtech.com]

Triptoquinone A: A Technical Guide on its Mechanism of Action in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of Triptoquinone A, a natural compound isolated from Tripterygium wilfordii. The guide focuses on its interaction with key inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound is a natural product derived from the traditional Chinese medicinal plant Tripterygium hypoglaucu[1]. It belongs to a class of compounds known for their potent cytotoxic, immunomodulatory, and anti-inflammatory activities[1]. While the broader extracts of Tripterygium have been used historically for inflammatory conditions, recent research has begun to elucidate the specific mechanisms of its constituent compounds. This guide focuses on the current understanding of this compound's role in modulating inflammatory responses at the molecular level, providing a valuable resource for researchers in immunology and drug discovery.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting and suppressing key signaling cascades that are crucial for the production of pro-inflammatory mediators. The available evidence primarily points towards its role in regulating the expression of NLR family members and subsequent cytokine production.

Inhibition of NLRC3 Expression and Downstream Cytokine Production

Recent studies have identified the NLR Family CARD Domain Containing 3 (NLRC3) as a potential target of this compound. NLRC3 is a negative regulator of inflammatory signaling pathways. However, in certain inflammatory contexts, its modulation can influence the expression of pro-inflammatory cytokines. Research has shown that this compound can inhibit the expression of NLRC3 in a dose-dependent manner[2].

This inhibition of NLRC3 is associated with a subsequent reduction in the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2]. In interleukin-1β (IL-1β)-induced inflammation models, the elevated expression of TNF-α and IL-6 was significantly decreased in a dose-dependent fashion with the application of this compound[2]. Furthermore, this compound also demonstrated a dose-dependent reduction in the expression of Interleukin-8 (IL-8) and the cartilage-degrading enzyme Matrix Metallopeptidase 13 (MMP-13) in an inflammatory chondrocyte model[2].

The following diagram illustrates the proposed pathway of this compound's action on NLRC3 and downstream inflammatory mediators.

Caption: Proposed mechanism of this compound in modulating NLRC3 and inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression

| Target | Cell Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| NLRC3 mRNA | Chondrocytes | IL-1β | Increasing concentrations | Dose-dependent decrease in expression | [2] |

| NLRC3 Protein | Chondrocytes | IL-1β | Not specified | Suppression of expression | [2] |

| TNF-α Protein | Chondrocytes | IL-1β | Increasing concentrations | Dose-dependent decrease in expression | [2] |

| IL-6 Protein | Chondrocytes | IL-1β | Increasing concentrations | Dose-dependent decrease in expression | [2] |

| IL-8 mRNA | Chondrocytes | IL-1β | Increasing concentrations | Dose-dependent decrease in expression | [2] |

| MMP-13 mRNA | Chondrocytes | IL-1β | Increasing concentrations | Dose-dependent decrease in expression | [2] |

Table 2: Effect of this compound on Cell Viability

| Cell Model | Stimulus | Observation | Reference |

| Chondrocytes | IL-1β | IL-1β induction led to a substantial reduction in chondrocyte vitality. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Inflammation Model with Chondrocytes

-

Cell Culture: Human or murine chondrocyte cell lines are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Inflammation: To induce an inflammatory state, cells are treated with a pro-inflammatory stimulus, typically recombinant human Interleukin-1β (IL-1β), at a concentration of around 10 ng/mL.

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell cultures at various concentrations for a predetermined period (e.g., 24 hours) prior to or concurrently with the IL-1β stimulation.

-

Assessment of Gene Expression (qRT-PCR):

-

Total RNA is extracted from the treated chondrocytes using a commercial kit (e.g., TRIzol reagent).

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

Quantitative real-time PCR is performed using specific primers for target genes (NLRC3, IL-8, MMP-13) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

-

Assessment of Protein Expression (Western Blot):

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NLRC3, β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Assessment of Cytokine Secretion (ELISA):

-

The cell culture supernatant is collected after treatment.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (CCK-8):

-

Chondrocytes are seeded in a 96-well plate.

-

After treatment with IL-1β and/or this compound, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for a specified time (e.g., 1-4 hours).

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

-

The following diagram outlines the general workflow for in vitro anti-inflammatory assessment.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory properties, primarily through the modulation of NLRC3 expression and the subsequent reduction of key pro-inflammatory cytokines and enzymes. The dose-dependent nature of these effects suggests a specific mechanism of action that warrants further investigation.

To advance the understanding of this compound as a potential therapeutic agent, future research should focus on:

-

Broader Pathway Analysis: Investigating the effects of this compound on other major inflammatory pathways, such as NF-κB, MAPK, and the NLRP3 inflammasome, to determine the specificity and breadth of its action.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to assess efficacy, pharmacokinetics, and potential toxicity.

-

Direct Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct molecular binding partners of this compound, which would definitively clarify its mechanism of action.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and reduce potential off-target effects.

This technical guide provides a foundational understanding of this compound's anti-inflammatory mechanism based on current literature. As research progresses, a more comprehensive picture of its therapeutic potential will emerge, paving the way for its potential development as a novel anti-inflammatory drug.

References

Triptoquinone A: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone A is a naturally occurring diterpenoid quinone isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and potential anti-cancer properties. This technical guide provides an in-depth overview of the biological activity and pharmacological profile of this compound, summarizing key research findings, experimental methodologies, and known mechanisms of action to support further research and drug development efforts.

Biological Activity and Pharmacological Profile

This compound exhibits a range of biological activities, primarily centered around the modulation of inflammatory and immune responses. Its therapeutic potential is being explored in the context of autoimmune diseases, such as systemic lupus erythematosus (SLE), and inflammatory conditions.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive activities. A key mechanism underlying these effects is its ability to regulate the expression of crucial signaling molecules involved in the inflammatory cascade.

Research has shown that this compound can dose-dependently inhibit the expression of NLRC3 (NOD-like receptor family, CARD domain containing 3), a negative regulator of inflammatory signaling pathways.[1][2] By downregulating NLRC3, this compound can modulate the inflammatory response.

Furthermore, this compound has been observed to decrease the production of several pro-inflammatory cytokines in a concentration-dependent manner. These include:

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immune regulation.

-

Interleukin-8 (IL-8): A chemokine that attracts neutrophils and other inflammatory cells to the site of inflammation.

The compound also inhibits the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of cartilage, suggesting a potential role in protecting against joint damage in inflammatory conditions like arthritis.[1][2]

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. Studies have indicated that it can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1] This antioxidant activity likely contributes to its overall protective effects against cellular damage in inflammatory and disease states.

Anti-Cancer Activity

While less explored than its anti-inflammatory properties, the broader class of quinones and compounds from Tripterygium wilfordii have been investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines. Further research is needed to specifically elucidate the anti-cancer potential and mechanism of action of this compound.

Data Presentation

Table 1: Effect of this compound on Gene and Protein Expression

| Target | Cell Type | Effect | Observation |

| NLRC3 | Chondrocytes | Downregulation | Dose-dependent decrease in mRNA and protein expression.[1][2] |

| TNF-α | Chondrocytes | Inhibition of release | Dose-dependent decrease in protein levels.[1][2] |

| IL-6 | Chondrocytes | Inhibition of release | Dose-dependent decrease in protein levels.[1][2] |

| IL-8 | Chondrocytes | Inhibition of expression | Dose-dependent decrease in mRNA expression.[1][2] |

| MMP-13 | Chondrocytes | Inhibition of expression | Dose-dependent decrease in mRNA expression.[1][2] |

Table 2: Antioxidant Effects of this compound

| Marker | Assay | Effect | Observation |

| Reactive Oxygen Species (ROS) | DCFH-DA Fluorescent Probe | Reduction | Decrease in fluorescence intensity observed with treatment.[1] |

| Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Reduction | Decrease in MDA levels observed with treatment.[1] |

Table 3: Effect of this compound on Cell Viability

| Cell Type | Assay | Effect | Observation |

| Chondrocytes | CCK-8 Assay | Reduction | Dose-dependent decrease in cell viability.[1][2] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways. A key identified pathway involves the regulation of NLRC3.

The diagram above illustrates that this compound inhibits the expression of NLRC3. NLRC3 normally acts as a brake on the inflammatory response. While the precise downstream interactions are still under investigation, this action contributes to the observed decrease in the production of pro-inflammatory cytokines and MMP-13, ultimately leading to reduced inflammation and cartilage degradation.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically involving this compound are not extensively published. However, based on the methodologies cited in the literature, the following are generalized protocols for the key assays used to characterize its activity. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (NLRC3, IL-8, MMP-13)

-

Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with PBS and lyse them to extract total RNA using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (NLRC3, IL-8, MMP-13) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the 2-ΔΔCt method.

Western Blot for Protein Expression Analysis (NLRC3)

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NLRC3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6)

-

Sample Collection: Collect the cell culture supernatant from cells treated with this compound.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known standards for the cytokine to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentrations in the samples based on the standard curve.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.

-

DCFH-DA Loading: After treatment, remove the medium and load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

Malondialdehyde (MDA) Assay (TBARS Assay)

-

Sample Preparation: Prepare cell lysates from this compound-treated cells.

-

Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the cell lysates.

-

Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at ~532 nm.

-

Quantification: Calculate the MDA concentration based on a standard curve prepared with known concentrations of MDA.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory, immunosuppressive, and antioxidant activities. Its mechanism of action involves the modulation of key inflammatory pathways, including the downregulation of NLRC3 and the subsequent reduction of pro-inflammatory cytokines and cartilage-degrading enzymes. While the dose-dependent nature of these effects is established, a notable gap in the current literature is the lack of specific quantitative data, such as IC50 values, which are crucial for a comprehensive pharmacological assessment. The generalized experimental protocols provided in this guide offer a starting point for researchers to further investigate and quantify the biological activities of this compound. Future studies focusing on detailed dose-response analyses and elucidation of its molecular targets will be instrumental in advancing its potential as a therapeutic agent for inflammatory and autoimmune diseases.

References

In Silico Modeling of Triptoquinone A Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptoquinone A, a natural compound, has garnered interest for its anti-inflammatory properties. A key mechanism of its action involves the modulation of nitric oxide production through the suppression of inducible nitric oxide synthase (iNOS) expression. This technical guide provides an in-depth overview of the in silico modeling of this compound's interaction with protein targets, with a primary focus on iNOS. It details the computational methodologies for predicting binding interactions, experimental protocols for validating these predictions and elucidating the mechanism of action, and the signaling pathways implicated in its biological activity. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a diterpenoid quinone that has been identified as a potent anti-inflammatory agent. Its biological activity is significantly attributed to its ability to suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[1] While this compound does not directly inhibit the iNOS enzyme, in silico studies have been employed to understand its potential binding interactions with the enzyme, providing insights into its structure-activity relationship.[2] This guide will explore the computational modeling of this compound's protein binding, the experimental validation of its mechanism of action, and the relevant cellular signaling pathways.

In Silico Modeling of this compound and iNOS Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been performed to investigate its binding interaction with human inducible nitric oxide synthase (iNOS).

Molecular Docking Analysis

A study by Tao et al. investigated the binding interaction of several triptoquinones, including this compound, with iNOS. While the specific binding energy for this compound was not explicitly detailed in the available literature, the study identified key amino acid residues involved in the interaction.

Key Interacting Residues:

Molecular docking simulations revealed that this compound forms hydrogen bonds with residues within the active site of iNOS. These interactions are crucial for the stable binding of the ligand to the protein. The identified hydrogen bonding interactions for a series of triptoquinones included residues such as Gln263, Tyr347, Arg266, and Arg388.[2] For some triptoquinones, direct hydrogen bonding with the active site residue Glu377 was observed.[2]

Table 1: Summary of In Silico Docking Data for Triptoquinones with iNOS

| Compound Group | Interacting Residues with iNOS |

| Triptoquinones (general) | Gln263, Tyr347, Arg266, Arg388[2] |

| Select Triptoquinones | Glu377 (active site residue)[2] |

Note: Specific quantitative binding energy for this compound is not available in the cited literature. The table reflects the interacting residues identified for the triptoquinone compound family.

Computational Methodology

The following outlines a general methodology for performing molecular docking of this compound with iNOS, based on common practices in the field.

-

Protein and Ligand Preparation:

-

The 3D crystal structure of human iNOS is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms and charges are added to the protein.

-

The 3D structure of this compound is generated and its energy is minimized.

-

-

Docking Simulation:

-

A grid box is defined around the active site of iNOS to specify the search space for the ligand.

-

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of this compound within the defined grid box.

-

The docking results are scored based on the predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of iNOS.

-

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound in reducing NO production is the suppression of iNOS gene expression.[1] This is often regulated by upstream signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a key transcriptional regulator of iNOS. While direct studies on this compound's effect on the NF-κB pathway are limited, the related compound Triptolide has been shown to inhibit NF-κB signaling.

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including iNOS. It is hypothesized that this compound may exert its inhibitory effect on iNOS expression by interfering with the NF-κB signaling pathway.

Experimental Protocols

To validate the in silico findings and elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary.

Measurement of iNOS mRNA Expression (RT-PCR)

This protocol is used to quantify the levels of iNOS mRNA in cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Induce iNOS expression by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

-

Treat the cells with varying concentrations of this compound.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit.[3]

-

Quantify the RNA concentration and assess its purity.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[3]

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for iNOS and a housekeeping gene (e.g., GAPDH) for normalization.[4]

-

Analyze the data to determine the relative expression of iNOS mRNA in treated versus untreated cells.

-

Measurement of iNOS Protein Expression (Western Blot)

This protocol is used to determine the amount of iNOS protein in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for RT-PCR.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.[5]

-

Determine the total protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for iNOS.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin).

-

Conclusion

In silico modeling provides a valuable starting point for understanding the potential interactions between this compound and its protein targets, such as iNOS. While direct inhibition of the iNOS enzyme by this compound is not its primary mechanism of action, docking studies can still offer insights into structure-activity relationships. The primary anti-inflammatory effect of this compound appears to be the suppression of iNOS expression, likely through the modulation of signaling pathways like NF-κB. The experimental protocols detailed in this guide provide a framework for validating these in silico predictions and further elucidating the molecular mechanisms underlying the therapeutic potential of this compound. Further research is warranted to obtain quantitative binding affinity data and to definitively map the signaling pathways affected by this promising natural compound.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Triptoquinone A: A Technical Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptoquinone A, a natural product isolated from the medicinal plant Tripterygium wilfordii Hook. f., has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and synthesis, presents quantitative data on its bioactivity, and elucidates its mechanism of action, primarily through the inhibition of inducible nitric oxide synthase (iNOS) via the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from the root bark of Tripterygium wilfordii, a vine used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive effects. The initial discovery and structure elucidation of this compound were reported by Shigeru Oga and his team in 1992. The compound, with the chemical formula C₂₀H₂₄O₄ and a molecular weight of 328.4 g/mol , was identified as a diterpenoid quinone.[1] Its CAS registry number is 142950-86-5.[2][3][4]

The discovery of this compound was part of a broader effort to identify the bioactive constituents of Tripterygium wilfordii. This plant has a long history of use in treating a variety of inflammatory and autoimmune diseases.[5] The isolation of this compound and other related compounds, such as triptolide and tripdiolide, from this plant has provided a molecular basis for its traditional medicinal applications and has spurred further research into their therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |

| Molecular Weight | 328.40 g/mol | [2] |

| CAS Number | 142950-86-5 | [2][3][4] |

| Appearance | Orange powder | [2] |

| Class | Diterpenoid Quinone |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity, primarily through its ability to suppress the production of nitric oxide (NO), a key mediator of inflammation. This effect is achieved by inhibiting the expression of the inducible nitric oxide synthase (iNOS) enzyme at the mRNA level.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Modulation of the NF-κB Signaling Pathway

The expression of the iNOS gene is regulated by the transcription factor nuclear factor-kappa B (NF-κB). The inhibitory effect of this compound on iNOS expression strongly suggests its interference with the NF-κB signaling pathway. Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including iNOS. It is hypothesized that this compound may inhibit one or more steps in this pathway, thereby preventing iNOS gene expression and subsequent NO production.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

The following is a general protocol for the isolation of this compound based on common phytochemical extraction and purification techniques.

-

Extraction: The dried and powdered root bark of Tripterygium wilfordii is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done using a sequence of solvents with increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is first subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis of this compound

While a specific, detailed total synthesis of this compound was not found in the reviewed literature, the synthesis of related triptoquinones, such as Triptoquinone B and C, has been reported.[9] These syntheses often employ a modular and convergent approach. A plausible retrosynthetic analysis for this compound would likely involve the construction of a key tricyclic intermediate followed by the introduction of the quinone moiety.

A general retrosynthetic approach is outlined below, based on the strategies used for similar compounds:

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Its potent inhibition of iNOS through the modulation of the NF-κB signaling pathway provides a clear mechanism for its therapeutic effects. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for enabling further preclinical and clinical studies.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its activity and could lead to the development of even more potent and selective iNOS inhibitors.

-

Target Identification: While the NF-κB pathway is a likely target, further studies are needed to pinpoint the exact molecular target(s) of this compound within this pathway.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammatory diseases.

Conclusion

This compound, a diterpenoid quinone isolated from Tripterygium wilfordii, is a potent anti-inflammatory agent that inhibits the production of nitric oxide by suppressing the expression of inducible nitric oxide synthase. Its mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway. While further research is needed to fully elucidate its therapeutic potential, this compound stands out as a promising natural product-derived lead compound for the development of new treatments for inflammatory and autoimmune disorders. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the science and application of this intriguing molecule.

References

- 1. KNApSAcK Metabolite Information - C00035774 [knapsackfamily.com]

- 2. 142950-86-5 | this compound [albtechnology.com]

- 3. This compound | CAS:142950-86-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. 142950-86-5 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Triptoquinone A using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Triptoquinone A. This compound is a bioactive compound isolated from the medicinal plant Tripterygium wilfordii. The protocol provided herein is intended for use in research and quality control environments for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This method is designed to be accurate, precise, and robust, making it suitable for drug development and quality assurance applications.

Introduction

This compound is a natural product that has garnered significant interest in the scientific community due to its potential therapeutic properties. As research into this compound progresses, the need for a reliable and validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of small molecules in complex mixtures due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV system.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard of known purity.

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Run Time | 30 minutes |

Note: The UV detection wavelength of 254 nm is a common choice for aromatic and conjugated systems. For optimal sensitivity, it is recommended to determine the UV absorption maximum (λmax) of this compound in the mobile phase and set the detector to that wavelength.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid extract is provided below:

-

Accurately weigh a known amount of the sample (e.g., 100 mg of a plant extract).

-

Add a suitable volume of acetonitrile (e.g., 10 mL) and sonicate for 30 minutes to ensure complete extraction of this compound.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics that should be evaluated during the validation of this HPLC-UV method. The values provided are representative of what can be expected from a well-optimized method.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (RSD%) | Intraday: ≤ 2%; Interday: ≤ 3% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interfering peaks at the retention time of this compound. |

| Robustness | Method performance is unaffected by small, deliberate variations in chromatographic conditions. |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Triptoquinone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone A is a natural compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate and quantify the anti-inflammatory activity of this compound. The protocols detailed below are designed to assess the compound's impact on key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the production of pro-inflammatory cytokines. While specific data for this compound is limited, the provided methodologies are based on established assays for similar anti-inflammatory compounds, such as the closely related diterpenoid triptolide, and serve as a robust starting point for research and development.[1][2]

I. Assessment of Pro-Inflammatory Cytokine Inhibition

A primary mechanism of anti-inflammatory agents is the suppression of pro-inflammatory cytokine production. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages. This section outlines the protocol for measuring the inhibitory effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).

Experimental Protocol: Cytokine Production Assay

1. Cell Culture and Seeding:

-

Culture RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

For THP-1 cells, differentiation into macrophages can be induced by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

2. Compound Treatment and Stimulation:

-

Prepare various concentrations of this compound in the cell culture medium. A preliminary dose-response experiment is recommended to determine the optimal concentration range.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

3. Measurement of Cytokine Levels:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

4. Data Analysis:

-

Calculate the concentration of each cytokine from a standard curve.

-

Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

-

Calculate the half-maximal inhibitory concentration (IC50) value for each cytokine.

Data Presentation: Triptolide as a Reference

| Compound | Cell Line | Stimulant | Cytokine | IC50 Value | Reference |

| Triptolide | Murine Macrophages | LPS | TNF-α | ~50 nM | [3] |

| Triptolide | Murine Macrophages | LPS | IL-1β | ~50 nM | [1] |

| Triptolide | Murine Macrophages | LPS | IL-6 | ~50 nM | [1] |

II. Investigation of NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.[4] Triptolide has been shown to inhibit this pathway.[1][2] A common method to assess the modulation of this pathway is through a luciferase reporter assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay

1. Cell Transfection:

-

Seed HEK 293T cells in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Co-transfect the cells with a NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as 20 ng/mL TNF-α or 1 µg/mL LPS, for 6-8 hours.

3. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells.

-

Determine the percentage of inhibition of NF-κB activity by this compound.

III. Analysis of MAPK Signaling Pathway Modulation

The MAPK signaling pathway, including p38, JNK, and ERK, plays a crucial role in the inflammatory response.[5] Triptolide has been observed to inhibit the phosphorylation of ERK.[5] Western blotting can be employed to determine the effect of this compound on the activation of these key kinases.

Experimental Protocol: Western Blot for MAPK Phosphorylation

1. Cell Treatment and Lysis:

-

Seed RAW 264.7 or THP-1 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

-

Stimulate the cells with 1 µg/mL LPS for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

3. Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

IV. Evaluation of NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, playing a key role in sterile inflammation.[6][7] Assays to measure the inhibition of NLRP3 inflammasome activation can provide further insight into the anti-inflammatory mechanism of this compound.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

1. Cell Priming and Treatment:

-

Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 24-well plate.

-

Prime the cells with 1 µg/mL LPS for 4 hours (Signal 1).

-

Pre-treat the cells with this compound for 1 hour.

-

Activate the NLRP3 inflammasome by treating the cells with 5 mM ATP for 30-60 minutes (Signal 2).

2. Measurement of IL-1β Secretion and Cell Death:

-

Collect the cell culture supernatants and measure the concentration of mature IL-1β by ELISA.

-

Assess pyroptosis (inflammatory cell death) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

3. Western Blot for Caspase-1 Cleavage:

-

Collect both the supernatant and cell lysates.

-

Perform western blotting as described previously to detect the cleaved (active) form of caspase-1 (p20 subunit) in the supernatant and the pro-caspase-1 in the cell lysate.

V. Visualizing Pathways and Workflows

To aid in the understanding of the experimental procedures and the underlying biological pathways, the following diagrams have been generated using Graphviz.

References

- 1. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The research on the anti-inflammatory activity and hepatotoxicity of triptolide-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Triptoquinone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone A is a naturally occurring diterpenoid quinone that has garnered significant interest for its potential therapeutic applications. Preclinical research suggests its efficacy in various disease models, including oncology, inflammatory conditions, and neurodegenerative disorders. These application notes provide a comprehensive overview of in vivo animal models and experimental protocols for evaluating the efficacy of this compound. The methodologies outlined below are based on studies of this compound and its structurally related analogs, such as Triptolide and the synthetic iminoquinone BA-TPQ. Researchers should consider these protocols as a starting point, with the understanding that optimization for specific experimental conditions and for this compound itself may be necessary.

I. In Vivo Animal Models for Oncology Efficacy Studies

A. Human Tumor Xenograft Models in Immunocompromised Mice

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable for assessing the anti-tumor activity of this compound in a living organism. These models allow for the evaluation of tumor growth inhibition, survival benefits, and the molecular mechanisms of action.

1. Recommended Animal Model:

-

Species: Mouse

-

Strain: Athymic Nude (nu/nu) or NOD/SCID mice are commonly used due to their compromised immune system, which allows for the engraftment of human tumor cells or tissues.

2. Experimental Protocol: Breast Cancer Xenograft Model

This protocol is adapted from studies on a synthetic analog of this compound, 7-(benzylamino)-1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one (BA-TPQ).

-

Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media until they reach the desired confluence.

-

Cell Implantation:

-

Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells (in a volume of 0.1-0.2 mL) into the flank or mammary fat pad of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

This compound Administration:

-

Once tumors reach the desired size, randomize the mice into control and treatment groups.

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal, oral gavage). The dosing regimen should be determined by prior dose-finding studies.

-

-

Endpoint Analysis:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blotting, immunohistochemistry).

-

B. Quantitative Data from Analog Studies

| Compound | Cancer Model | Animal Strain | Dosing Regimen | Tumor Growth Inhibition | Reference |

| FBA-TPQ | MCF-7 Breast Cancer Xenograft | Nude Mice | 20 mg/kg/day, 3 days/week for 1 week | ~71.6% on day 18 | [1] |

| Triptolide Analog (Minnelide) | Colorectal Cancer Xenograft | Not Specified | Not Specified | Markedly inhibited growth | Not Specified |

II. In Vivo Animal Models for Anti-Inflammatory Efficacy Studies

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the ability of this compound to suppress the systemic inflammatory response triggered by bacterial endotoxins.

1. Recommended Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 are frequently used for their robust immune response.

2. Experimental Protocol:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

This compound Administration:

-

Administer this compound or vehicle control (e.g., saline, DMSO) via intraperitoneal (i.p.) injection.

-

-

LPS Challenge:

-

30-60 minutes after this compound administration, inject LPS (from E. coli) intraperitoneally at a dose known to induce a significant inflammatory response (e.g., 5-10 mg/kg).

-

-

Sample Collection and Analysis:

-

At a specified time point post-LPS injection (e.g., 1, 2, 4, or 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.

-

Harvest tissues (e.g., liver, lung) for histopathological examination and analysis of inflammatory markers.

-

B. Quantitative Data from Analog Studies

| Compound | Inflammation Model | Animal Strain | Dosing Regimen | Reduction in Pro-inflammatory Cytokines | Reference |

| Triptolide | LPS-induced systemic inflammation | C57BL/6 Mice | 0.15 mg/kg (i.p.) | 64% decrease in serum TNF-α | [2] |

| β-thujaplicin | LPS-induced septic shock | ICR Mice | Not Specified | Significant decrease in serum NO and TNF-α | [3] |

III. In Vivo Animal Models for Neurodegenerative Disease Efficacy Studies

A. Aluminum Chloride (AlCl₃)-Induced Neurotoxicity Model

This model is used to investigate the neuroprotective effects of this compound against cognitive deficits and neuronal damage associated with neurodegenerative conditions like Alzheimer's disease.

1. Recommended Animal Model:

-

Species: Rat

-

Strain: Wistar or Sprague-Dawley rats are commonly used.

2. Experimental Protocol:

-

Induction of Neurotoxicity:

-

Administer AlCl₃ (e.g., 100 mg/kg) orally or via intraperitoneal injection daily for a specified period (e.g., 4-6 weeks) to induce cognitive impairment and oxidative stress.

-

-

This compound Treatment:

-

Concurrently with or following the AlCl₃ administration, treat the rats with this compound or vehicle control. The dosing and duration will depend on the experimental design.

-

-

Behavioral Assessments:

-

Conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze (for spatial learning and memory) and the Novel Object Recognition test (for recognition memory).

-

-

Biochemical and Histological Analysis:

-

After the behavioral assessments, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

-

Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels).

-

Perform histological staining (e.g., Nissl staining) to assess neuronal survival and morphology.

-

Analyze the expression of proteins involved in apoptosis and neuroinflammation.

-

B. Quantitative Data from Analog Studies

| Compound | Neurodegeneration Model | Animal Strain | Dosing Regimen | Behavioral/Biochemical Improvement | Reference |

| Thymoquinone | AlCl₃-induced neurotoxicity | Rats | 20 mg/kg daily for 4 weeks | Improved performance in Morris water maze; decreased MDA and NO, increased GSH in the cerebellum | [4] |

| Thymoquinone | Rotenone-induced Parkinson's disease | Wistar Rats | 7.5 and 15 mg/kg/day (p.o.) | Significantly prevented motor defects and changes in dopamine levels | [4] |

IV. Signaling Pathways and Experimental Workflows

A. Key Signaling Pathways Modulated by this compound and its Analogs

This compound and its analogs have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the NF-κB and PI3K/Akt pathways.

1. NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. Triptolide, a close analog of this compound, has been shown to inhibit NF-κB activation.[5]

References

- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bepress Guest Access [openscholarship.wustl.edu]

- 4. Thymoquinone exerts neuroprotective effect in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Triptoquinone A for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone A is a quinone derivative isolated from Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine. Quinone-containing compounds are of significant interest in drug discovery due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and anti-oxidant effects. This document provides a detailed protocol for the dissolution of this compound for use in in vitro experiments, ensuring optimal solubility and stability for reliable and reproducible results.

Physicochemical Properties and Solubility

Proper dissolution is critical for the accurate assessment of the biological activity of this compound. Based on the known solubility of structurally related triptoquinones, this compound is expected to have low aqueous solubility and be soluble in various organic solvents.

Data Summary Table:

| Property | Value/Information | Source/Analogue |

| CAS Number | 142950-86-5 | ChemFaces |

| Molecular Formula | C₂₀H₂₄O₄ | ChemFaces |

| Molecular Weight | 328.40 g/mol | ChemFaces |

| Appearance | Orange Powder | ChemFaces |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Triptoquinone B (Analogue) |

| Storage (Powder) | -20°C, protected from light and moisture | General Recommendation |

| Storage (Stock Solution) | -20°C or -80°C in an appropriate solvent | General Recommendation |

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for in vitro assays.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Appropriate cell culture medium or assay buffer

Procedure:

3.1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 304.5 µL of DMSO for a 10 mM stock solution).

-